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molecular formula C11H13FN2O2S B8630827 N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide

N-tert-butyl-5-cyano-2-fluorobenzenesulfonamide

Cat. No. B8630827
M. Wt: 256.30 g/mol
InChI Key: FSLUSCAOXAJGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536187B2

Procedure details

A mixture of N-tert-butyl-5-cyano-2-fluoro-benzenesulfonamide (0.3 g) and Pd/C (50 mg) in 1N HCl/EtOH (1 ml 1N HCl in 10 ml EtOH) was stirred under H2 for 2 hours. The reaction mixture was filtered through a pad of diatomaceous earth, washed with MeOH and concentrated to about 3 ml. The residue was diluted with H2O and lyophilized to give 5-aminomethyl-N-tert-butyl-2-fluoro-benzenesulfonamide (0.27 g, 90% yield) as a white powder.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[CH:14]=[C:13]([C:15]#[N:16])[CH:12]=[CH:11][C:10]=1[F:17])(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2]>Cl.CCO.[Pd]>[NH2:16][CH2:15][C:13]1[CH:12]=[CH:11][C:10]([F:17])=[C:9]([S:6]([NH:5][C:1]([CH3:3])([CH3:2])[CH3:4])(=[O:8])=[O:7])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)F
Name
HCl EtOH
Quantity
1 mL
Type
solvent
Smiles
Cl.CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 3 ml
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC=1C=CC(=C(C1)S(=O)(=O)NC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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